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Compound of Interest

Compound Name: Yuehgesin C

Cat. No.: B15596405 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Initial research for "Yuehgesin C" did not yield specific findings. However, literature

on a phonetically similar dihydrostilbene, Shancigusin C, has been identified and is presented

herein. This document provides a comprehensive overview of the current scientific knowledge

regarding Shancigusin C, with a focus on its synthesis, biological activity, and preliminary

comparative data. It is important to note that while the cytotoxic properties of Shancigusin C

suggest its potential as a lead compound, extensive structure-activity relationship (SAR)

studies involving a series of analogs have not yet been published in the available scientific

literature.

Core Compound: Shancigusin C
Shancigusin C is a naturally occurring dihydrostilbene isolated from orchidaceous species such

as Pleione yunnanensis and Bletilla striata. Its chemical structure features a resorcinol core

with two 4-hydroxybenzyl substituents.[1] The synthesis and biological evaluation of

Shancigusin C have been reported, indicating its potential as a starting point for the

development of novel anticancer agents.[2][3][4]

Quantitative Biological Activity
The primary biological activity reported for Shancigusin C is its cytotoxicity against human

leukemia cell lines. The available data compares the activity of Shancigusin C with that of a

structurally related natural product, Bletistrin G.
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Compound Cell Line Description IC₅₀ (µM)
Degree of
Resistance

Shancigusin C CCRF-CEM
Drug-sensitive

human leukemia
17.9 ± 0.6 4.87

CEM/ADR5000

Multidrug-

resistant human

leukemia

87.2 ± 9.6

Bletistrin G CCRF-CEM
Drug-sensitive

human leukemia
21.6 ± 3.0 4.45

CEM/ADR5000

Multidrug-

resistant human

leukemia

96.2 ± 2.1

Data sourced from[1]

These findings indicate that Shancigusin C exhibits moderate cytotoxic activity against the

sensitive leukemia cell line and, like many chemotherapeutic agents, shows reduced efficacy

against the multidrug-resistant variant. The similar activity profile of Bletistrin G provides an

initial, albeit limited, point of comparison for preliminary SAR insights. The authors of the study

suggest that the cytotoxic properties of both compounds warrant further investigation and

derivatization to develop new candidate compounds for cancer therapy.[1]

Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to evaluate Shancigusin

C.

Resazurin-Based Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against

cancer cell lines.

Materials:
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Cell Lines: CCRF-CEM (drug-sensitive) and CEM/ADR5000 (multidrug-resistant) human

leukemia cells.

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin/streptomycin.

Compound: Shancigusin C, dissolved in a suitable solvent (e.g., DMSO) to create a stock

solution.

Reagents: Resazurin solution.

Equipment: 96-well microplates, incubator (37 °C, 5% CO₂), multi-well spectrophotometer or

fluorometer.

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight in a humidified incubator.

Compound Treatment: A serial dilution of the test compound (Shancigusin C) is prepared in

the culture medium. The existing medium is removed from the wells and replaced with the

medium containing various concentrations of the compound. Control wells containing

untreated cells and blank wells with medium only are included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the

compound to exert its effect.

Resazurin Addition: Following incubation, a solution of resazurin is added to each well.

Metabolic Conversion: The plates are returned to the incubator for a few hours. Viable,

metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly

fluorescent resorufin.

Data Acquisition: The fluorescence or absorbance is measured using a multi-well plate

reader.
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Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis Workflow
The total synthesis of Shancigusin C has been accomplished, providing a basis for the future

generation of analogs for comprehensive SAR studies. The following diagram illustrates the

key stages of the reported synthesis.

Assembly of Building Blocks

Core Synthesis

Final Steps

Citric Acid

Perkin Condensation

3-Methoxybenzaldehyde

Decarboxylation

Reduction

Cleavage of Methyl Ethers

Shancigusin C
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Caption: Total synthesis workflow for Shancigusin C.

Future Outlook and SAR Development
The existing data on Shancigusin C positions it as a promising scaffold for the development of

novel cytotoxic agents. To establish a robust structure-activity relationship, the following steps

are necessary:

Analog Synthesis: A library of Shancigusin C analogs should be synthesized. Modifications

could include:

Varying the number and position of hydroxyl and methoxy groups on the aromatic rings.

Introducing different substituents (e.g., halogens, alkyl groups) to explore electronic and

steric effects.

Altering the dihydrostilbene core.

Biological Screening: The synthesized analogs must be screened against a panel of cancer

cell lines to determine their IC₅₀ values.

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be

developed to correlate the structural features of the analogs with their biological activity,

providing predictive power for designing more potent compounds.

Mechanism of Action Studies: Investigating the signaling pathways affected by the most

potent analogs will be crucial for understanding their mode of action and identifying potential

molecular targets.

At present, the scientific community awaits further research to unlock the full therapeutic

potential of the Shancigusin C scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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